Oleyl Stearate

Descripción

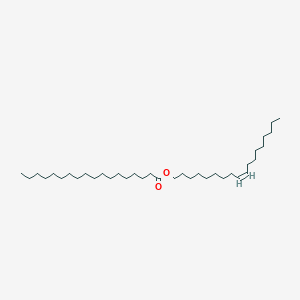

Structure

2D Structure

Propiedades

IUPAC Name |

[(Z)-octadec-9-enyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDZACXIVKPEAI-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884981 | |

| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-50-6 | |

| Record name | Oleyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 9-octadecenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5E6VT6I0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization and Analytical Methodologies for Oleyl Stearate

Spectroscopic Techniques for Structural Elucidation and Quantification

Advanced spectroscopic methods provide detailed molecular-level information about oleyl stearate (B1226849), confirming its identity, structure, and purity.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of oleyl stearate through controlled fragmentation.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like this compound (C₃₆H₇₀O₂). lipidmaps.orglarodan.com Due to their neutral nature, wax esters often require the use of additives to promote ionization. arvojournals.org The formation of adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺, is a common strategy, resulting in a detectable ion at a mass-to-charge ratio (m/z) of 552.57 for this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between isomers. For instance, ESI-HRMS can differentiate this compound (an ester of oleyl alcohol and stearic acid) from its isomer stearyl oleate (B1233923) (an ester of stearyl alcohol and oleic acid) by their precise mass, confirming the elemental composition. The theoretical exact mass of this compound is 534.537581 Da. lipidmaps.org Studies on related oleic and stearic acid-based compounds have demonstrated the utility of ESI-HRMS, where a close correlation between the calculated and observed m/z values confirms the molecular structure. scispace.comrsc.org

Table 1: ESI-HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₇₀O₂ | larodan.com |

| Molecular Weight | 534.94 g/mol | larodan.com |

| Exact Mass | 534.537581 Da | lipidmaps.org |

Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) is employed to gain deeper structural insights by fragmenting a selected precursor ion, such as the this compound ammonium adduct (m/z 552.57). nih.govresearchgate.net The resulting fragmentation pattern is highly dependent on the applied collision energy and provides definitive information about the constituent fatty acid and fatty alcohol moieties. nih.gov

For this compound, where the double bond resides in the oleyl alcohol portion, the fragmentation behavior is distinct. At lower collision energies (e.g., 5-10 eV), the primary product ions correspond to the protonated stearic acid ([RCOOH₂]⁺) and the oleyl cation ([R′]⁺). nih.gov As the collision energy is increased (20-30 eV), the abundance of the protonated stearic acid ion becomes predominant. nih.gov A significant characteristic for identifying this compound against its isomer, stearyl oleate, is the negligible presence of the [RCO – H₂O]⁺ fragment in its MS/MS spectrum. nih.gov The lower m/z region is characterized by a series of fragment ions corresponding to the loss of methylene (B1212753) units from the oleyl cation ([R′ – (CH₂)m]⁺). nih.gov

Table 2: Key Fragment Ions of this compound Ammonium Adduct ([M+NH₄]⁺, m/z 552.57) in CID-MS/MS

| Collision Energy | Predominant Fragment Ions | Observations | Reference |

|---|---|---|---|

| Low (5-10 eV) | [RCOOH₂]⁺ (Protonated Stearic Acid) | nih.gov | |

| [R′]⁺ (Oleyl Cation) | nih.gov | ||

| [RCO]⁺ (Stearoyl Acylium Ion) | Observed at lower intensity. | nih.gov | |

| High (30 eV) | [RCOOH₂]⁺ (Protonated Stearic Acid) | Becomes the predominant peak. | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR spectroscopy confirms the structure of this compound by identifying the characteristic proton signals. The key resonances include a triplet at approximately δ 4.05 ppm, which is assigned to the methylene protons (-O-CH₂-) adjacent to the ester oxygen. The olefinic protons (-CH=CH-) of the oleyl chain produce a multiplet signal around δ 5.35 ppm. Other significant signals include those for the allylic protons at approximately δ 2.01 ppm and the terminal methyl group protons, which appear as a triplet near δ 0.88 ppm. scispace.comrsc.org

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | ~ 5.35 | Multiplet | |

| Methylene Protons adjacent to Ester Oxygen (-O-CH₂-) | ~ 4.05 | Triplet | researchgate.net |

| Allylic Protons (-CH₂-CH=CH-) | ~ 2.01 | Multiplet | scispace.comrsc.org |

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule. The spectrum of this compound is characterized by several distinct signals that confirm its structure. vulcanchem.com The carbonyl carbon of the ester group (C=O) is readily identified by its downfield chemical shift, which is reported to be in the range of δ 170-173.2 ppm. researchgate.net The two unsaturated carbons of the double bond (-CH=CH-) in the oleyl moiety are observed at approximately δ 129.17–129.49 ppm. rsc.orgvulcanchem.com The carbon of the methylene group bonded to the ester oxygen (-O-CH₂-) typically resonates in the region of δ 62-64 ppm. rsc.orgrsc.org

Table 4: Characteristic ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ester Carbonyl Carbon (C=O) | ~ 170 - 173.2 | researchgate.netvulcanchem.com |

| Olefinic Carbons (-CH=CH-) | ~ 129.17 - 129.49 | rsc.orgvulcanchem.com |

Table of Compound Names

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for confirming the molecular structure of this compound and investigating its molecular interactions.

FTIR spectroscopy is a cornerstone technique for the identification and characterization of this compound. It is particularly effective in confirming the successful synthesis of the ester from its precursors, stearic acid and oleyl alcohol. The formation of the ester bond is unequivocally identified by the appearance of a strong, characteristic absorption band for the ester carbonyl group (C=O) and the disappearance of bands associated with the precursor functional groups. worldresearchlibrary.org

Key spectral features for this compound include:

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption peak typically appears in the range of 1735-1750 cm⁻¹. worldresearchlibrary.orggoogle.com This band is the most prominent indicator of the ester functional group.

C-O Stretch: A strong band corresponding to the stretching of the C-O single bond of the ester group is observed in the 1100-1300 cm⁻¹ region. worldresearchlibrary.org

Disappearance of Precursor Bands: Successful esterification is confirmed by the absence of the broad O-H stretching band from the oleyl alcohol (typically 3200-3400 cm⁻¹) and the characteristic broad O-H and C=O bands of the carboxylic acid group of stearic acid. worldresearchlibrary.org

Alkyl C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the long methylene (CH₂) and methyl (CH₃) chains.

C=C Stretch: A weak band around 1650 cm⁻¹ may be observed due to the cis-double bond in the oleyl moiety, though this peak can be difficult to discern.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is a variant of FTIR that is particularly useful for analyzing solid or powdered samples with minimal preparation. While specific DRIFT studies on this compound are not widely documented, the technique is suitable for examining the crystalline state and surface characteristics of solid this compound. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Significance | Reference(s) |

|---|---|---|---|

| ~2925 and ~2855 | Asymmetric & Symmetric C-H Stretch (Alkyl) | Confirms the presence of the long hydrocarbon chains. | worldresearchlibrary.org |

| 1735 - 1750 | C=O Stretch (Ester) | Definitive evidence of the ester functional group. | worldresearchlibrary.orggoogle.com |

Raman spectroscopy serves as a valuable complement to FTIR, providing information on the vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy is particularly sensitive to the carbon-carbon backbone and the double bond within the oleyl group.

Key applications and insights from Raman spectroscopy include:

C=C Double Bond: The C=C stretching vibration in the oleyl chain gives rise to a distinct and relatively strong Raman signal around 1650-1660 cm⁻¹, which is often weak in the corresponding IR spectrum.

C-C Backbone: The skeletal C-C stretching vibrations in the long alkyl chains produce characteristic bands that are sensitive to the conformational order (trans vs. gauche) of the chains. This makes Raman an excellent tool for studying the packing and crystallinity of solid this compound.

Polymorphism: Different crystalline forms (polymorphs) of this compound will exhibit unique Raman spectral fingerprints, particularly in the low-frequency (phonon) region and the skeletal C-C stretching regions, allowing for the study of phase transitions. researchgate.net

Intermolecular Interactions: While FTIR is sensitive to polar interactions, Raman can probe changes in the hydrocarbon chain packing and interactions within non-polar environments, such as in lipidic formulations or at interfaces. google.comgoogleapis.com

Fourier Transform Infrared Spectroscopy (FTIR, DRIFT)

X-ray Diffraction Techniques (XRD, SAXS, WAXS) for Crystalline Structure

X-ray diffraction techniques are indispensable for investigating the solid-state structure of this compound, from its atomic arrangement to its long-range order.

X-ray Diffraction (XRD): This technique is primarily used to analyze the crystalline structure of solid this compound. When the material is in a crystalline form, it will diffract X-rays at specific angles, producing a unique pattern of peaks. This pattern acts as a fingerprint for a specific crystalline lattice (polymorph). XRD can be used to determine the d-spacings (distances between crystal planes), identify different polymorphic forms, and assess the degree of crystallinity. researchgate.netresearchgate.netgoogle.com

Wide-Angle X-ray Scattering (WAXS): WAXS probes short-range structural order, providing information on the distances between adjacent molecules (typically in the range of 3-5 Å). For this compound, WAXS is used to characterize the packing of the hydrocarbon chains. A sharp peak around 4.1-4.2 Å is indicative of well-ordered, tightly packed chains (e.g., in an orthorhombic or triclinic subcell), whereas a broad, diffuse halo suggests a disordered, liquid-like arrangement of the chains.

Small-Angle X-ray Scattering (SAXS): SAXS investigates larger-scale structures, typically in the range of 1-100 nm. For solid this compound, SAXS is crucial for determining the long-range lamellar structure. It measures the "long spacing," which corresponds to the thickness of the molecular layers (lamellae), providing insight into how the molecules are arranged (e.g., interdigitated, tilted). google.com In emulsion systems where this compound might be a component, SAXS can provide information on the size, shape, and structure of micelles or nano-droplets. researchgate.net

Table 3: Application of X-ray Techniques to this compound Analysis

| Technique | Information Obtained | Typical Application |

|---|---|---|

| XRD | Crystalline structure, polymorphism, phase identification | Characterizing different solid forms of pure this compound. |

| WAXS | Short-range order, hydrocarbon chain packing (subcell) | Determining if the alkyl chains are in an ordered (crystalline) or disordered (amorphous/liquid) state. |

| SAXS | Long-range order, lamellar spacing, particle/droplet size | Measuring the layer thickness in solid polymorphs; characterizing nanoemulsions containing this compound. |

Chromatographic Separation and Coupled Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC, GC-MS) for Product Identification and Purity Assessment

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like wax esters. When coupled with a Mass Spectrometer (GC-MS), it provides a powerful tool for both the separation and definitive identification of this compound.

The primary applications of GC and GC-MS in the context of this compound are:

Purity Assessment: GC can effectively separate this compound from unreacted starting materials (oleyl alcohol and stearic acid, which may need derivatization) and from other esters that may be present as impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. ejbiotechnology.info

Product Identification: The retention time (the time it takes for the compound to pass through the column) in a GC system is a characteristic property under specific conditions (e.g., temperature program, column type). worldresearchlibrary.orggoogle.com However, for unambiguous identification, GC-MS is used. The mass spectrometer fragments the eluted this compound molecule into a unique pattern of ions, its mass spectrum, which serves as a molecular fingerprint for positive identification. nih.govebi.ac.uk

Quantification in Mixtures: In enzymatic synthesis or natural oil analysis, GC is used to quantify the amount of this compound produced. ejbiotechnology.inforsc.org For example, in the analysis of synthesized wax esters from coconut oil and oleyl alcohol, this compound was identified as a product. ejbiotechnology.info Similarly, it was quantified in reaction mixtures from red pitaya seed oil and engkabang fat. google.comrsc.org

Table 4: Examples of GC Conditions for this compound Analysis

| Study Context | GC Column | Temperature Program | Retention Time (min) | Reference |

|---|---|---|---|---|

| Analysis of Red Pitaya Seed Oil Esters | RTX65 Capillary Column | 150°C (2 min), ramp to 320°C | 22.61 | rsc.org |

| Analysis of Red Pitaya Seed Oil Esters | Not specified | Not specified | 22.8 | worldresearchlibrary.org |

| Analysis of Engkabang Fat Esters | RTX65 Capillary Column | 180°C (2 min), ramp to 300°C | 12.06 | google.com |

Liquid Chromatography (RPLC-MS, HPLC/ELSD) for Lipid Class Analysis

Liquid chromatography is a cornerstone for the analysis of this compound, enabling its separation and quantification within complex lipid mixtures.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): This powerful technique is increasingly utilized as an alternative to gas chromatography-mass spectrometry (GC-MS) for the analysis of wax esters, as it often does not require prior derivatization. researchgate.net RPLC separates lipid species based on their hydrophobicity, which is influenced by acyl chain length and the degree of unsaturation. researchgate.net In the context of this compound, RPLC can effectively separate it from other lipid classes. The coupling with mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), allows for the simultaneous detection of different lipid classes and provides crucial structural information. researchgate.netnih.gov ESI tandem mass spectrometry (MS/MS) of the ammonium adduct of this compound allows for detailed fragmentation analysis, which helps in confirming the identity of the fatty acyl and fatty alcohol moieties. nih.gov

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC/ELSD): HPLC coupled with an ELSD is a highly sensitive method for the analysis of non-volatile compounds like lipid esters. This technique is particularly useful for separating lipids into distinct classes based on the polarity of their functional groups. mdpi.com In a typical normal-phase HPLC separation, lipid classes elute based on increasing polarity. For instance, wax esters (WE), such as this compound, are among the least polar lipids and would elute first, followed by more polar classes like triacylglycerols (TAGs), free fatty acids (FFAs), and finally the most polar phospholipids (B1166683) (PL). mdpi.com The ELSD detector is quasi-universal, detecting any analyte that is less volatile than the mobile phase, making it ideal for lipids which often lack a UV chromophore. mdpi.comcardiff.ac.uk

Below is a table illustrating the typical elution order of lipid classes in normal-phase HPLC.

| Elution Order | Lipid Class | Example(s) |

| 1 | Wax Esters (WE) | This compound , Palmityl Palmitate |

| 2 | Cholesteryl Esters (CE) | Cholesteryl Oleate |

| 3 | Triacylglycerols (TAG) | Triolein, Tristearin |

| 4 | Free Fatty Alcohols (FFAl) | Oleyl Alcohol, Stearyl Alcohol |

| 5 | Free Fatty Acids (FFA) | Oleic Acid, Stearic Acid |

| 6 | Free Cholesterol (FC) | Cholesterol |

| 7 | Phospholipids (PL) | Phosphatidylcholine |

Thermal Analysis Techniques for Material Properties

The thermal behavior of this compound is critical for its application, defining its stability and physical state at different temperatures.

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the phase transitions of this compound, such as melting and crystallization. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can determine key thermal events. Although specific DSC data for pure this compound is not widely published, analysis of similar long-chain wax esters and mixtures containing this compound provides insight into its expected behavior. google.comgoogle.com For example, in studies of biodiesel, this compound was found to lower the crystallization onset temperature of saturated components. mla.com.au DSC thermograms would reveal the melting point, which for longer-chain ethers and esters is typically well-defined, and the enthalpy of melting, which relates to the degree of crystallinity. google.com The technique is crucial for understanding how this compound affects the properties of formulations like personal care products or oleogels. google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperature at which maximum decomposition occurs.

In a study involving the enzymatic synthesis of red pitaya seed oil esters, which included this compound, the thermal stability of the resulting ester mixture was evaluated using TGA. worldresearchlibrary.org The analysis, conducted under a nitrogen atmosphere, showed a high thermal stability profile. worldresearchlibrary.org Similarly, a study on coconut oil-based wax esters, which contained a small fraction of this compound, also utilized TGA to determine thermal stability. ejbiotechnology.info

Research on synthesized red pitaya seed oil esters (RPSOE), a mixture containing this compound, provides specific thermal decomposition data. worldresearchlibrary.org

| Sample | Decomposition Temperature (°C) | Mass Loss (%) | Analysis Conditions |

| Red Pitaya Seed Oil Esters (RPSOE) | 393.37 | 94 | Nitrogen atmosphere, 10°C/min heating rate |

| Red Pitaya Seed Oil (RPSO) - Precursor | 423.74 | 97 | Nitrogen atmosphere, 10°C/min heating rate |

| Data sourced from a study on lipase-catalyzed synthesis of red pitaya seed oil esters. worldresearchlibrary.org |

This analysis indicates that while the ester mixture is highly stable, the triglyceride backbone of the precursor oil requires slightly more heat to decompose. worldresearchlibrary.org TGA studies on other related esters under inert atmospheres show a single degradation step, whereas analysis in air can show multiple steps due to oxidation followed by thermal degradation. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Microscopic and Surface Characterization

Microscopy techniques are essential for visualizing the supramolecular arrangement and morphology of this compound and related materials.

Polarizing Optical Microscopy (POM), also known as Polarized Light Microscopy (PLM), is used to visualize the crystalline structures within materials that exhibit birefringence, such as wax crystals. mdpi.com When this compound crystallizes from a melt or solution, it forms ordered structures that interact with polarized light to produce characteristic patterns. This allows for the observation of crystal morphology, size, and distribution within a matrix, such as in an oleogel. mdpi.comrsc.org Studies on various wax-based oleogels have used PLM to observe the three-dimensional network of wax crystals, which can appear as fine, needle-like, or platelet-like structures. rsc.orgsci-hub.se The arrangement of these crystals, which can form spherulites or other complex morphologies, is responsible for the macroscopic properties of the material. mdpi.com

Electron microscopy provides much higher resolution than light microscopy, enabling detailed analysis of nanoscale features of both this compound-containing materials and the catalysts used in its synthesis.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of materials. For instance, in the enzymatic synthesis of esters like this compound, SEM has been used to examine the microstructure of the immobilized enzyme before and after the reaction, revealing changes to the surface morphology. worldresearchlibrary.org It has also been employed to observe the three-dimensional network structure formed by waxes in products like lipstick, where changes in the crystal structure due to factors like temperature can be visualized. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure, size, and distribution of particles at the nanoscale. In the context of this compound production or modification, TEM is a vital tool for characterizing the catalysts involved. For example, in hydrogenation reactions of fatty acids or their esters (like methyl oleate or stearate) to produce fatty alcohols, TEM is used to determine the size and dispersion of metal nanoparticles (e.g., Ni, Mo, Ru) on a support material. frontiersin.orgd-nb.infofrontiersin.org The size and structure of these catalyst particles are critical to their activity and selectivity.

Surface-Specific X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. malvernpanalytical.com

While specific XPS studies focusing exclusively on pure this compound are not prevalent in the reviewed literature, the technique's application can be understood from analyses of its constituent precursors and related compounds. For instance, XPS has been employed to characterize catalysts in the hydrogenation of methyl oleate to oleyl alcohol and methyl stearate. conicet.gov.ar In such studies, XPS provides crucial information on the surface composition and the oxidation states of the active metals (like Ru, Sn, Rh) and their interactions, which influence the selectivity towards producing oleyl or stearyl derivatives. conicet.gov.arresearchgate.net

In a hypothetical XPS analysis of an this compound film, the spectrum would primarily show peaks corresponding to carbon (C 1s) and oxygen (O 1s).

C 1s Spectrum: High-resolution analysis of the C 1s peak would allow for the deconvolution into multiple components representing the different chemical environments of the carbon atoms. This would include:

Carbon atoms in the hydrocarbon chains (C-C, C-H).

The carbon atom of the carbonyl group (O=C-O).

The carbon atom single-bonded to the ester oxygen (C-O).

Carbon atoms of the vinyl group (C=C) in the oleyl chain.

O 1s Spectrum: The O 1s peak would be deconvoluted to distinguish between the carbonyl oxygen (C=O) and the ester oxygen (C-O).

The relative areas of these deconvoluted peaks can be used to confirm the stoichiometry and purity of the surface. For example, studies on stearic acid monolayers on water have used ambient pressure XPS (APXPS) to monitor the packing density by observing changes in the C 1s and O 1s signal intensities during compression. acs.org Similarly, XPS analysis of a cobalt-oleate complex showed characteristic peaks for Co 2p, which were compared to a cobalt(II) stearate standard to confirm the Co2+ valence state. rsc.org This demonstrates the capability of XPS to precisely identify the chemical states of elements within long-chain fatty acid derivatives like this compound.

Interfacial and Colloidal Behavior Characterization

Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination

Surface tension is a measure of the cohesive energy present at the interface of a liquid. The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles. ekb.eg

This compound, as a non-polar wax ester, is not a surfactant and does not form micelles in water. Therefore, a CMC value for this compound itself is not applicable. However, it is a key component in lipid-based formulations, such as emulsions and nanostructured lipid carriers (NLCs), where its interaction with surfactants is critical. google.com The characterization of surfactants used to stabilize this compound is therefore essential.

Research on surfactants derived from oleic acid and stearic acid provides insight into the surface properties relevant to systems containing this compound. A study of novel imidazolium-based surfactants, one with an oleyl tail ("Oleic Surf") and one with a stearyl tail ("Stearic Surf"), yielded detailed data on their surface-active properties at 25 °C. rsc.org

The determination of CMC is often performed using techniques that measure a physical property that changes abruptly at the point of micellization, such as surface tension, conductivity, or fluorescence intensity. rsc.orgresearchgate.net The Gibbs adsorption isotherm equation can be used to calculate the maximum surface excess concentration (Γmax), which represents the efficiency of surfactant adsorption at the air/water interface. rsc.org From Γmax, the minimum area per surfactant molecule (Amin) can be determined, indicating how tightly the surfactant molecules are packed at the interface. rsc.org

| Surfactant | CMC (mmol L⁻¹) | γcmc (mN m⁻¹) | Γmax (10⁻⁶ mol m⁻²) | Amin (nm²) |

|---|---|---|---|---|

| Oleic Surf | 0.0127 | 29.3 | 1.31 | 1.26 |

| Stearic Surf | 0.0063 | 44.2 | 2.02 | 0.82 |

The data shows that the surfactant with the unsaturated oleyl tail has a higher CMC and a lower surface tension at the CMC (γcmc), indicating greater efficiency in reducing water's surface tension. rsc.org However, its larger area per molecule (Amin) suggests it forms a less tightly packed monolayer at the air-water interface compared to the stearic acid-derived surfactant. rsc.orgresearchgate.net This type of data is crucial for selecting appropriate emulsifiers for formulations containing this compound.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. azom.com The method is based on the principle that particles undergoing Brownian motion scatter light, and the rate of fluctuation of this scattered light intensity is related to the particles' diffusion coefficient, which in turn is related to their size via the Stokes-Einstein equation. azom.com DLS is a key analytical tool for characterizing lipid-based nanoparticles, nanoemulsions, and other colloidal systems where this compound might be used as a core lipid component. google.comnih.gov

While DLS data specifically for pure this compound particles is not applicable as it forms a bulk lipid phase, its use is critical in analyzing formulations. For example, DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and micelles. researchgate.netnih.govnottingham.ac.uk A low PDI value (typically < 0.3) indicates a narrow, uniform size distribution. nottingham.ac.uk

In a study of surfactants derived from oleic and stearic acid, DLS was used to measure the hydrodynamic sizes of the micelles they formed in aqueous solutions. researchgate.net The results provide an example of the data generated by this technique.

| Surfactant Micelle | Hydrodynamic Diameter (nm) | Particle Characteristics |

|---|---|---|

| Oleic Surf | Smaller | Forms compact micellar core with randomly oriented oleyl tails. |

| Stearic Surf | Larger | Forms micelles with a larger hydrodynamic diameter. |

The findings indicated that the "Oleic Surf" formed smaller micelles compared to the "Stearic Surf". researchgate.net This was attributed to the ability of the unsaturated oleyl tail to bend and interweave, forming a more compact micellar core. researchgate.netrsc.org In the context of this compound-containing formulations, DLS would be essential for assessing the particle size distribution of the final emulsion or nanoparticle suspension, which is a critical quality attribute impacting stability and performance. acs.orgresearchgate.net

Langmuir Monolayer Studies and Brewster Angle Microscopy

Langmuir monolayer studies provide valuable insights into the behavior of amphiphilic and non-polar molecules at interfaces, such as the air-water interface. redalyc.org A Langmuir trough is used to compress a monolayer of molecules, and the resulting surface pressure (Π) is measured as a function of the area per molecule (A). This generates a surface pressure-area (Π-A) isotherm, which reveals information about the phase behavior, compressibility, and stability of the film. nih.gov

Brewster Angle Microscopy (BAM) is a non-invasive optical technique used to visualize Langmuir monolayers in real-time without the need for fluorescent probes. biolinscientific.comosu.edu It operates on the principle that when p-polarized light strikes a pure air-water interface at the Brewster angle (approximately 53°), there is no reflection. biolinscientific.com When a monolayer is present, it changes the local refractive index, causing light to be reflected. The intensity of the reflected light provides contrast, allowing for the direct observation of monolayer morphology, domain formation, and phase transitions. biolinscientific.comparksystems.com

A key study investigated the properties of this compound when mixed with meibomian lipids (the lipid secretion of the eyelid's meibomian glands) using Langmuir trough and microscopy techniques. arvojournals.org The findings showed that adding this compound to meibomian lipids resulted in a higher maximum surface pressure for the equilibrium cycles at 20°C compared to meibomian lipids alone. This suggests the formation of a very rigid film that likely collapses during compression cycles. arvojournals.org

The study proposed that these mixtures form a duplex film, with surfactant molecules at the water interface and a layer of non-polar lipids (like this compound) on top. arvojournals.org BAM images provided evidence for this. At surface pressures of 6.6 mN/m and 7.5 mN/m, micrographs showed distinct dark patches that were compressed to a smaller size as the surface area decreased. This observation supports the concept of molecules in an upper layer of a duplex film being pushed together during compression. arvojournals.org This behavior highlights the significant impact of this compound on the structure and properties of lipid films at an interface.

Intermolecular Interactions and Phase Behavior of Oleyl Stearate Systems

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, especially molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of molecules like oleyl stearate (B1226849) in various environments. These simulations help in understanding and predicting the interactions that govern the formation and stability of complex formulations.

Modeling Oleyl Stearate Interactions in Complex Matrices

Molecular dynamics simulations are employed to model the intricate interactions of this compound within complex systems, such as those used for drug delivery. In these simulations, all-atom models are typically used to represent the molecules involved. frontiersin.org For instance, simulations of palm kernel oil esters (PKOEs), which include this compound, have been performed in the presence of drug molecules like ibuprofen (B1674241) within a water-based system. frontiersin.org

The modeling process involves setting up a simulation box containing the relevant molecules—this compound, other esters if present, a drug, and water—in random positions. researchgate.net The system's energy is then minimized to resolve any unfavorable contacts. MD simulations are run for extended periods, often on the nanosecond timescale, to observe the dynamic evolution and interactions of the molecules. frontiersin.orgresearchgate.net These simulations utilize force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or GAFF (General AMBER Force Field) to define the interatomic forces and potential energies, governing the molecular movements and interactions. researchgate.net

Simulation of this compound in Nanoemulsion Systems for Drug Delivery

MD simulations are particularly valuable for studying the role of this compound in nanoemulsion systems designed for drug delivery. frontiersin.org Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase, stabilized by surfactants. walshmedicalmedia.compermegear.com this compound is often used as a component of the oil phase due to its lipophilicity and ability to solubilize hydrophobic drugs. frontiersin.org

Analysis of Interatomic Interactions (Radial Distribution Function, Bond Interaction)

To quantify the interactions observed in MD simulations, several analytical tools are used. The Radial Distribution Function, g(r), is a key function that describes the probability of finding a particle at a certain distance (r) from a reference particle. researchgate.net It provides detailed information about the local structure and ordering of molecules. researchgate.net In simulations of PKOE nanoemulsions, the g(r) can be calculated to understand the structural properties of the self-assembled aggregates. researchgate.net For example, repulsive forces between aggregates are detected at very short distances where the g(r) value is zero. researchgate.net

Analysis of interatomic interactions, such as bond interactions and interatomic distances, further elucidates the behavior of this compound in these systems. frontiersin.org Studies focusing on PKOEs and ibuprofen have used these analyses to reveal that this compound, with its C18 structure, exhibits the strongest interaction with ibuprofen compared to other, shorter-chain esters. frontiersin.org The longer chain provides a higher probability of interaction with the drug molecules, enhancing encapsulation. frontiersin.org

Self-Assembly and Supramolecular Organization

The amphiphilic nature of molecules related to this compound, or this compound itself in the presence of surfactants, drives their spontaneous organization into ordered structures in aqueous environments. This self-assembly is fundamental to their application in various products.

Micellar Aggregation and Self-Aggregation Properties

The self-aggregation of surfactants is a well-studied phenomenon, and the principles apply to systems containing this compound. While this compound itself is an oil, its components (oleyl and stearyl chains) are integral to many surfactant molecules. Studies on surfactants with an oleyl tail show they can self-aggregate into micelles in aqueous solutions. rsc.orgresearchgate.net The presence of the double bond in the oleyl tail influences the aggregation behavior and the ability to reduce surface tension at the air-water interface. rsc.org

MD simulations of palm oil-based esters, including this compound, with non-ionic surfactants like Tween 80, demonstrate a high propensity for self-assembly. mdpi.com The hydrophobic tails of the ester and surfactant molecules interact strongly, leading to the rapid formation of micellar structures from random configurations. mdpi.com The addition of a drug can influence the properties of the resulting micelle, sometimes acting as a co-surfactant and leading to a more compact structure. mdpi.com The aggregation behavior is driven by a delicate balance of forces, including hydrophobic interactions, electrostatic repulsion, van der Waals forces, and steric effects. mdpi.com

Formation and Characterization of Nanoemulsion Systems with this compound as an Oil Phase

This compound is an effective oil phase for creating nanoemulsions, which are kinetically stable systems with droplet sizes typically in the range of 20-200 nm. walshmedicalmedia.com These systems are often prepared for the topical delivery of drugs. nih.govresearchgate.net

The formation of a nanoemulsion with this compound requires energy input, typically through high-energy emulsification methods like high-shear homogenization. nih.govresearchgate.net A study using this compound as the oil phase to encapsulate the drug piroxicam (B610120) found that homogenization at 4,000 rpm for 5 minutes successfully produced nano-sized particles. nih.gov The resulting nanoemulsions demonstrated good stability, passing centrifugation and freeze-thaw cycle tests. researchgate.net The particle size of the nanoemulsion is a critical characteristic. In one study, a nanoemulsion formulated with 20% w/w this compound as the oil phase yielded a particle size of 256.70 nm. nih.gov The long carbon chain (36 carbons) of this compound is thought to contribute to the formation of small particle sizes. nih.gov

Table 1: Formulation and Characterization of an this compound Nanoemulsion This table presents data from a study on piroxicam-loaded nanoemulsions where this compound was used as the oil phase.

| Component | Optimized Amount (w/w) | Resulting Particle Size (nm) |

|---|---|---|

| This compound (Oil Phase) | 20 g | 256.70 ± 1.80 |

| Mixed Surfactants | 10 g | - |

| Stabilizer | 0.5 g | - |

Data sourced from Anuar et al. (2013). nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Oleyl alcohol |

| Stearic acid |

| Ibuprofen |

| Piroxicam |

| Tween 80 |

| Oleic acid |

| Palm Kernel Oil Esters (PKOEs) |

| Palm Oil Esters (POEs) |

| Dipalmitoylphosphatidylcholine (DPPC) |

| Oleyl laurate |

Pseudo-Ternary Phase Diagram Construction for Emulsion Systems

The phase behavior of this compound in emulsion systems is critical for its application in formulations such as cosmetics and pharmaceuticals, where it often serves as the oil phase. nih.govresearchgate.net Pseudo-ternary phase diagrams are constructed to map the phase behavior of a four-component system by keeping the ratio of two components constant. google.com In the context of this compound emulsions, these diagrams typically represent the phase equilibria between the this compound (oil phase), water (aqueous phase), and a surfactant or a mixture of surfactants. nih.govscispace.com

The construction involves the systematic titration of one component (e.g., water) into various mixtures of the other components (e.g., this compound and a fixed-ratio surfactant mixture), followed by observation of the resulting phases. scispace.com These diagrams are essential for identifying the compositions that yield stable emulsions.

Research on the phase behavior of fatty acid ester nanoemulsions has utilized this compound as the oil phase. nih.govscispace.com In a study involving an this compound:piroxicam system with a mixed surfactant (Pluronic F68 and Span 20) and water, the resulting pseudo-ternary phase diagram was dominated by multi-phase regions. nih.govscispace.comresearchgate.net

Key findings from these phase diagram studies include:

One-Phase Region: A single-phase, milky emulsion is typically observed at high concentrations of the surfactant mixture and water, with very low concentrations of the this compound oil phase. This suggests that a high amount of surfactant is required to effectively lower the surface tension between the oil and aqueous phases to form a stable emulsion. nih.govscispace.com

Multi-Phase Regions: Two-phase and three-phase regions are common, particularly at higher concentrations of oil and water and lower concentrations of the surfactant. nih.govscispace.com A three-phase region indicates that the amount of surfactant present is insufficient to emulsify the oil and water phases completely. nih.gov

The selection of a specific composition from these diagrams, often from a two-phase or multi-phase region, can be further developed into a stable nanoemulsion through high-energy emulsification methods, sometimes with the addition of a stabilizer. scispace.com

| Component | Role in Emulsion System | Typical Phase Diagram Axis |

| This compound | Oil Phase | Apex or corner of the triangle |

| Water | Aqueous Phase | Apex or corner of the triangle |

| Surfactant Mixture | Emulsifying Agent | Apex or corner of the triangle |

| Piroxicam | Active Ingredient (in study) | Incorporated into the oil phase |

Phase Transitions and Crystallization Behavior

Solid-Liquid Phase Equilibria and Eutectic Systems

The solid-liquid phase equilibrium (SLE) of this compound, both alone and in mixtures, dictates its physical properties, such as melting point and texture. The study of SLE in binary mixtures of fatty acids and their esters is crucial for understanding their behavior in various applications, including as phase change materials (PCMs). nih.gov These mixtures often form eutectic systems, which are mixtures of compounds that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual components. nih.govgoogle.com

While direct, comprehensive phase diagrams for binary systems of this compound with other specific wax esters are not widely published, the behavior can be inferred from its constituent parts: oleic acid and stearic acid. A study of the oleic acid-stearic acid binary system revealed that they form a monotectic type T-X phase diagram. researchgate.net In a monotectic system, the components are completely miscible in the liquid phase but only partially miscible or completely immiscible in the solid phase. researchgate.net This suggests that in a mixture, this compound and other similar lipids would likely crystallize separately, leading to complex phase behavior.

Eutectic systems are characterized by a specific "eutectic composition" at which the lowest melting temperature (the "eutectic temperature") is achieved. google.com This phenomenon is exploited to create mixtures that are liquid at room or skin temperature from components that are solid individually. google.com The formation of eutectics is common in binary blends of triglycerides that have different molecular shapes and crystal structures but melting points that differ by less than 20°C.

| Term | Definition | Relevance to this compound Systems |

| Solid-Liquid Equilibrium (SLE) | The condition at which a solid and its liquid phase coexist at a given temperature and pressure. | Determines the melting and crystallization profile of this compound and its mixtures. |

| Eutectic System | A mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the separate constituents. google.com | Blends of this compound with other lipids can form eutectics, altering their physical state. |

| Monotectic System | A type of eutectic system where the components are completely miscible as liquids but are immiscible in the solid phase. researchgate.net | The constituent fatty acids of this compound (oleic and stearic acid) form a monotectic system, indicating a tendency for separate crystallization. researchgate.net |

| Eutectic Point | The specific composition and temperature at which a eutectic mixture freezes or melts. google.com | Identifies the mixture with the lowest possible melting point. |

Polymorphism and Crystalline Organization in Wax Ester Mixtures

Polymorphism is the ability of a substance to exist in more than one crystalline form. This phenomenon is common in lipids, including fats and wax esters like this compound. google.comresearchgate.net The different polymorphs (α, β', and β) have distinct molecular packing, which affects their physical properties such as melting point, stability, and texture. researchgate.net

α (Alpha) Form: This is the least stable polymorph with the lowest packing density and melting point. It is often the first form to crystallize from the melt. researchgate.net

β' (Beta-Prime) Form: This form has intermediate stability and a more organized packing than the α form. In many applications, the β' form is desirable for its smooth texture and ability to form small, fine crystals. uoguelph.ca

β (Beta) Form: This is the most stable polymorph with the tightest molecular packing and highest melting point. Over time, less stable forms will tend to transform into the β form, which can lead to undesirable graininess in products. researchgate.net

In mixtures of wax esters, the crystallization behavior is complex. The presence of this compound, which contains a cis-double bond in its oleyl moiety, can significantly influence crystalline organization. The kink in the hydrocarbon chain caused by the cis-double bond disrupts the orderly stacking required for highly stable crystal formation, thereby inhibiting crystallization. google.com Studies on oleic-stearic-rich fats have shown that interesterification, which randomizes the fatty acid distribution on the glycerol (B35011) backbone, leads to a predominance of the β' form, whereas non-interesterified blends favor the β form. uoguelph.ca This highlights that the arrangement of oleic and stearic components within the lipid structure is a key determinant of the resulting polymorphic form.

| Polymorph | Stability | Molecular Packing | Typical Crystal Habit |

| α (Alpha) | Least Stable | Loose, hexagonal subcell | - |

| β' (Beta-Prime) | Metastable | Moderately dense, orthorhombic subcell | Small, needle-like crystals uoguelph.ca |

| β (Beta) | Most Stable | Densest, triclinic subcell | Large, spherulitic crystals uoguelph.ca |

Hydrogen Bonding and Non-Covalent Interactions in this compound Systems

The primary non-covalent interactions relevant to this compound include:

Van der Waals Forces: These are the predominant forces between the long hydrocarbon chains (stearyl and oleyl groups). They are responsible for the cohesion of the molecules in the solid and liquid states and are the main driving force for crystallization and the self-assembly of lipid structures. arabjchem.org

Dipole-Dipole Interactions: The ester group (-COO-) in this compound is polar. This allows for dipole-dipole interactions between this compound molecules and with other polar molecules. scispace.com

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, its ester group can act as a hydrogen bond acceptor. In the presence of protic molecules like water or alcohols, hydrogen bonds can form between the oxygen atoms of the ester carbonyl and the hydrogen atoms of the other molecule. scispace.com This interaction is fundamental to the behavior of this compound at oil-water interfaces.

Hydrophobic Interactions: In aqueous systems, the long, nonpolar alkyl chains of this compound are repelled by water, leading them to aggregate. This hydrophobic effect is a key driver for the formation of micelles and emulsion droplets. scispace.com

Cation-π Interactions: A unique interaction can occur involving the carbon-carbon double bond in the oleyl group. In the presence of cations, the electron-rich π-system of the double bond can interact with the positive charge. scispace.comrsc.org This has been observed in surfactants with an oleyl tail and a cationic headgroup, where the interaction alters the molecular conformation and packing at interfaces. scispace.comrsc.org

These varied non-covalent interactions collectively determine the complex phase behavior, crystallization, and interfacial properties of this compound. arabjchem.org

| Interaction Type | Molecular Origin in this compound | Significance |

| Van der Waals Forces | Long alkyl chains (stearyl and oleyl) | Drives crystallization and self-assembly. arabjchem.org |

| Dipole-Dipole Interactions | Polar ester group (-COO-) | Contributes to cohesion and interaction with other polar molecules. scispace.com |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of the ester group | Allows interaction with protic solvents like water at interfaces. scispace.com |

| Cation-π Interactions | π-electrons of the C=C double bond in the oleyl group | Can occur with cations, influencing molecular packing and conformation. rsc.org |

Biochemical and Physiological Relevance of Wax Esters, Including Oleyl Stearate

Endogenous Biosynthesis and Metabolic Pathways of Wax Esters

Wax esters, a class of neutral lipids, are formed by the esterification of a long-chain fatty acid to a long-chain fatty alcohol. britannica.com Their biosynthesis is a fundamental metabolic process observed across various domains of life, including bacteria, eukaryotes, and recently discovered in halophilic archaea. oup.com This process plays a crucial role in cellular maintenance and function, particularly under adverse conditions. oup.com In many organisms, wax esters serve as a form of energy storage and are key components of protective hydrophobic coatings. britannica.comcreative-proteomics.com

The biosynthesis of wax esters from acyl-chains involves two primary enzymatic steps. oup.com Initially, a fatty acyl-CoA or acyl-carrier protein (ACP) is reduced to its corresponding fatty alcohol by an NAD(P)H-dependent fatty acyl-CoA reductase (FAR). oup.com Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of an acyl-CoA or acyl-ACP with the newly formed fatty alcohol, resulting in the production of a wax ester. oup.com This pathway has been described in a variety of organisms, from jojoba plants to mammals. oup.com In some bacteria, a bifunctional enzyme known as wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) is responsible for the final step of both wax ester and triacylglycerol synthesis. oup.com

The subcellular location of wax ester biosynthesis can vary. For instance, in the plant Arabidopsis, the final step of wax ester formation occurs in the endoplasmic reticulum. oup.com In the microalga Euglena gracilis, the pathways are compartmentalized, with glycolysis occurring in the cytoplasm, fatty acid synthesis in the mitochondria, and wax ester synthesis in the microsomes. researchgate.net

The composition of wax esters can be diverse, with variations in the chain length, branching, and degree of unsaturation of both the alcohol and acyl moieties. researchgate.netresearchgate.net This diversity is often dependent on the organism's biosynthetic origin and the specific function of the wax esters. researchgate.net

Regulatory Role of Stearoyl-CoA Desaturase (SCD-1) in Wax Ester Homeostasis

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the insertion of a double bond into saturated fatty acyl-CoAs to produce monounsaturated fatty acids (MUFAs). nih.govmdpi.com Specifically, it converts stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. mdpi.comuniprot.org These MUFAs are essential precursors for the synthesis of various complex lipids, including phospholipids (B1166683), triglycerides, cholesteryl esters, and wax esters. mdpi.comgsartor.org

The activity of SCD-1 plays a significant role in maintaining the appropriate balance of saturated and monounsaturated fatty acids within the cell, which is crucial for cellular function and membrane fluidity. mdpi.comgsartor.org The products of SCD-1, particularly oleoyl-CoA, are preferred substrates for enzymes involved in the synthesis of storage lipids. gsartor.org For instance, oleoyl-CoA is the favored substrate for acyl-CoA:cholesterol acyltransferase (ACAT) for cholesterol esterification and for diacylglycerol acyltransferase (DGAT) for triglyceride synthesis. gsartor.org Similarly, wax synthase utilizes these MUFA-CoAs for the production of wax esters. gsartor.org

Under conditions of high cellular cholesterol, the expression of the SCD1 gene can indirectly protect the cell from the detrimental effects of free cholesterol by providing the necessary oleoyl-CoA for its conversion into storable cholesterol esters by ACAT. gsartor.org Therefore, SCD-1 acts as a key regulatory point in lipid synthesis, and its expression and activity are tightly controlled to ensure the proper synthesis of complex lipids like wax esters, thereby maintaining cellular lipid homeostasis. nih.gov Studies in mice with skin-specific SCD1 knockout have shown significant reductions in esterified lipids, including wax esters, highlighting the enzyme's importance in their synthesis. biorxiv.org

Metabolic Interconversions of Oleate (B1233923) and Stearate (B1226849) Precursors in Lipid Metabolism

The metabolic pathways of oleate and stearate are intricately linked and central to lipid metabolism. Stearate (C18:0), a saturated fatty acid, can be synthesized de novo from palmitate (C16:0) through elongation by a multienzyme complex known as fatty acid elongase (FAE). nih.govnih.gov Palmitate itself is the primary product of the fatty acid synthase (FAS) reaction. nih.gov

Once formed, stearate can undergo two primary metabolic fates: it can be further elongated to form longer-chain saturated fatty acids, or it can be desaturated to form oleate (C18:1). researchgate.net This desaturation is a critical step catalyzed by the enzyme stearoyl-CoA desaturase (SCD-1), which introduces a double bond at the delta-9 position of the stearoyl-CoA molecule. uniprot.orgmdpi.com The ratio of oleate to stearate is often used as an indicator of SCD-1 activity. mdpi.com

Oleate, a monounsaturated fatty acid, is a key precursor for the synthesis of various lipids, including the oleyl moiety of oleyl stearate. The other precursor, the stearyl alcohol, is derived from the reduction of stearate. The synthesis of wax esters, such as this compound, involves the esterification of a fatty acid (in this case, oleic acid in the form of oleoyl-CoA) with a fatty alcohol (stearyl alcohol). oup.com

Interactions with Biological Macromolecules and Cellular Structures

The fatty acid components of wax esters, such as oleate and stearate, can interact with and influence the function of various biological macromolecules and cellular structures. These interactions are fundamental to many cellular processes.

Fatty Acid Interactions with Integral Membrane Proteins (e.g., Ion Channels)

Integral membrane proteins are embedded within the lipid bilayer, and their function is often sensitive to the surrounding lipid environment. researchgate.net Fatty acids can influence protein conformation and activity. nih.gov The hydrophobic portions of the lipid bilayer, composed of fatty acid tails, provide a dynamic and water-repellent environment that seals the membrane around these proteins through hydrophobic interactions. iss.it

Specific interactions between fatty acids and membrane proteins can be crucial for their function. For instance, the aromatic amino acid residues of many transmembrane proteins are thought to "anchor" the protein in the correct orientation within the membrane by interacting with the lipid headgroups and the interfacial region. nih.gov Some lipids, known as annular lipids, surround membrane proteins and interact non-specifically, while non-annular lipids can bind specifically within the protein structure, acting almost as cofactors. libretexts.org The function of various membrane proteins, such as G protein-coupled receptors, ATP-binding cassette transporters, and ion channels like the prokaryotic Kv channel KvAP, is known to be regulated by their lipid composition. researchgate.net

Influence of Unsaturated Fatty Acid Esters on Membrane Fluidity and Lipid Bilayer Organization

The composition of fatty acids within the lipid bilayer significantly impacts the physical properties of the cell membrane, particularly its fluidity. nih.gov Membrane fluidity is a measure of the viscosity of the lipid bilayer and is crucial for various cellular functions, including the activity of membrane proteins and transport processes. libretexts.org

Saturated fatty acids, like stearic acid, have straight hydrocarbon chains that can pack together tightly, leading to a more ordered and less fluid membrane. nih.govgatech.edu In contrast, unsaturated fatty acids, such as oleic acid, contain one or more double bonds, which introduce "kinks" or bends in the hydrocarbon chain. gatech.eduwikipedia.org These kinks disrupt the close packing of the fatty acid tails, increasing the space between lipid molecules and thereby enhancing membrane fluidity. wikipedia.orgwikipedia.org

The presence of cis-unsaturated fatty acids, the naturally occurring form, is particularly effective at increasing membrane fluidity. wikipedia.orgahajournals.org An increase in the proportion of unsaturated fatty acids in membrane phospholipids lowers the melting temperature of the membrane, meaning less thermal energy is required to achieve a fluid state. wikipedia.org This adaptation is observed in organisms living in cold environments, which increase their content of unsaturated fatty acids to maintain membrane function. gatech.edu

The fluidity of the membrane, in turn, influences the function of embedded proteins. A sufficiently fluid membrane is necessary to promote the proper folding, catalytic activity, and diffusion of membrane proteins. researchgate.net Therefore, the incorporation of unsaturated fatty acid esters, like those derived from oleic acid, into the lipid bilayer is a key mechanism for regulating membrane fluidity and ensuring optimal cellular function. ahajournals.org

Functional Roles of Wax Esters in Biological Systems

Wax esters serve a multitude of essential functions across a wide range of organisms. Their strongly hydrophobic nature is a key determinant of many of their roles. britannica.com

One of the most well-documented functions of wax esters is their role as a protective barrier. In terrestrial plants and arthropods, wax esters are major components of the cuticular lipids that cover their surfaces, preventing evaporative water loss and protecting against environmental stressors and pathogens. creative-proteomics.comnih.govnih.gov The solid state of many of these wax esters at physiological temperatures contributes to their waterproofing capabilities. nih.gov Similarly, in mammals, wax esters are found in skin sebum, where they help to maintain skin moisture and provide a protective layer. researchgate.net Birds produce wax esters in their uropygial glands to waterproof and maintain their feathers. nih.gov

In addition to their protective functions, wax esters are also a significant form of energy storage. creative-proteomics.com In many marine organisms, including plankton, crustaceans, and various fish, wax esters serve as a primary energy reserve. britannica.combiologists.com Plankton, for instance, can synthesize wax esters to regulate their buoyancy and thus their depth in the water column. britannica.com Some toothed whales are unique among mammals in that they store large quantities of wax esters in their blubber, which serves as both an energy store and for insulation. biologists.com In the microalga Euglena, wax esters are synthesized and stored as an energy source under anaerobic conditions in a process termed "wax ester fermentation". nih.gov

Wax esters also play specialized roles in some biological systems. For example, in certain toothed whales, specialized fats composed of wax esters in their cranial acoustic depots are crucial for focusing sound during echolocation. biologists.com Furthermore, wax esters can be involved in chemical signaling. researchgate.net The diverse functions of wax esters highlight their importance in the biochemistry and physiology of a wide array of living organisms.

Contribution to Lipid Storage and Energy Reserves in Organisms

Wax esters are a significant form of stored energy in many organisms, often serving as a primary metabolic fuel reserve. britannica.comnzic.org.nz Their high caloric density and hydrophobic nature make them an efficient and compact energy source, particularly for organisms that experience periods of food scarcity or high energy demand.

In the marine environment, wax esters are paramount for survival. scispace.com Many species of zooplankton, such as copepods, are major producers of wax esters. scispace.comnih.gov These organisms graze on phytoplankton and convert the ingested triglycerides into wax esters for long-term energy storage. scispace.comresearchgate.net This is a critical adaptation, especially in temperate and polar waters where food availability is seasonal. scispace.com Copepods can accumulate wax esters up to 75% of their body weight, providing the necessary energy reserves for overwintering, molting, and reproduction. scispace.com During periods of starvation, these organisms first metabolize their triglyceride stores before turning to the more slowly metabolized, but substantial, wax ester reserves. scispace.comresearchgate.net

This accumulation of wax esters in plankton forms a vital link in the aquatic food chain. britannica.com Fish such as herring, sardines, and salmon, as well as some marine birds, prey on these wax-rich zooplankton. nih.govscispace.com These predators possess specialized digestive enzymes, like wax lipases, that efficiently break down the wax esters to release fatty acids and fatty alcohols for energy. scispace.comebm-journal.org Some fish, like the orange roughy, also store large quantities of wax esters in their tissues. nzic.org.nz

While triglycerides are the primary energy storage lipids in terrestrial animals, some microorganisms and insects also utilize wax esters as energy reserves. creative-proteomics.comlibretexts.org Certain bacteria can synthesize and accumulate wax esters intracellularly in the form of lipid droplets, which can be mobilized as a source of carbon and energy during starvation. oup.com

The energy storage function of wax esters is intrinsically linked to their chemical structure. The long hydrocarbon chains of both the fatty acid and fatty alcohol components yield a high amount of energy when oxidized. The table below illustrates the composition of wax esters in some organisms known for using them as energy reserves.

| Organism Group | Primary Function of Wax Esters | Key Components of Wax Esters | Common Chain Lengths |

| Marine Copepods | Long-term energy reserve, buoyancy | Polyunsaturated fatty acids and alcohols | C28-C44 nih.gov |

| Marine Fish (e.g., Orange Roughy) | Energy reserve, buoyancy | Saturated and monounsaturated fatty acids and alcohols | C34-C42 nzic.org.nz |

| Zooplankton | Energy storage, buoyancy | Varied, often reflecting dietary intake | C28-C44 |

| Certain Bacteria (e.g., Acinetobacter sp.) | Intracellular energy and carbon storage | Saturated and unsaturated fatty acids and alcohols | C32-C36 iastate.edu |

Structural and Barrier Functions in Biological Cuticles and Secretions

The strongly hydrophobic and water-insoluble nature of wax esters makes them ideal for forming protective barriers. britannica.comcreative-proteomics.com This function is critical for preventing water loss, protecting against pathogens, and maintaining structural integrity in a variety of terrestrial organisms and even in specific mammalian secretions. oup.com

In terrestrial plants, the outermost layer of the epidermis, the cuticle, is covered with a layer of epicuticular waxes. nih.gov These waxes, which can include esters like this compound, form a critical barrier that minimizes water loss through transpiration and protects the plant from UV radiation, insects, and pathogens. creative-proteomics.comgerli.com The composition and crystallinity of the wax layer, determined by the chain lengths and saturation of its components, influence its effectiveness as a waterproof barrier. researchgate.net For instance, longer, saturated wax esters tend to have higher melting points, creating a more solid and impermeable barrier under physiological conditions. nih.gov

Similarly, terrestrial arthropods, particularly insects, have a waxy layer on their cuticle that is essential for preventing desiccation. nih.govbioone.org This lipid layer, composed of a complex mixture including hydrocarbons and wax esters, is a key adaptation to life on land. oup.com The physical state of these waxes is crucial; a solid wax layer provides a much better waterproofing barrier than a liquid one. nih.gov Therefore, insects often synthesize long-chain, saturated wax esters that remain solid at ambient temperatures. nih.gov The composition of cuticular waxes can be highly specific, with some insects producing wax esters of secondary alcohols which have different physical properties compared to the more common primary alcohol esters. oup.com

In mammals, wax esters are significant components of skin surface lipids secreted by sebaceous glands. nih.gov Sebum contains about 25% wax esters, which contribute to the lubrication and waterproofing of the skin and hair. nih.govgerli.com These secretions help to keep the skin pliable and protected from environmental factors. libretexts.org Wax esters are also found in the secretions of the meibomian glands in the eyelids, where they form part of the lipid layer of the tear film, preventing its evaporation. gerli.comresearchgate.net

The table below summarizes the structural and barrier roles of wax esters in different biological contexts.

| Organism/Secretion | Location | Primary Function | Key Components |

| Plants | Leaf and fruit cuticle | Prevention of water loss, UV protection, pathogen defense | Very-long-chain aliphatic compounds, triterpenoids nih.gov |

| Insects | Exoskeleton (cuticle) | Prevention of desiccation, chemical communication | Long-chain saturated fatty acids and alcohols oup.com |

| Mammals (Sebum) | Skin surface | Lubrication, waterproofing, skin barrier function | Saturated and unsaturated wax esters, squalene, triglycerides nih.gov |

| Birds (Uropygial Gland) | Feathers | Waterproofing, feather maintenance, antimicrobial defense | Monoester and diester waxes, often with branched chains gerli.com |

Materials Science Applications and Advanced Formulations of Oleyl Stearate

Oleyl Stearate (B1226849) in Emulsion and Nanoemulsion Development

The utility of oleyl stearate as a key ingredient in colloidal dispersions is well-documented, particularly in its function as a primary oil phase and its influence on the stability and physical characteristics of the final formulation.

This compound serves as a fundamental component of the oil phase in both conventional emulsions and advanced nanoemulsion systems. Its low viscosity and high stability make it an ideal candidate for creating finely dispersed systems. In the formulation of nanoemulsions, which are characterized by droplet sizes in the nanometer range (typically 20-200 nm), this compound has been successfully used as the lipid phase. nih.govscispace.com

Research has focused on optimizing the concentration of this compound to achieve desired formulation characteristics. For instance, in studies developing piroxicam-loaded nanoemulsions, an optimal amount of this compound as the oil phase was determined to be 20% (w/w). nih.govscispace.com These formulations, which also contained specific amounts of surfactants and stabilizers, were successfully produced using high-energy emulsification methods, such as high-shear homogenization at 4,000 rpm. nih.gov The resulting nano-sized particles demonstrate the efficacy of this compound in forming stable, drug-delivery-capable systems. nih.gov Its miscibility with other oils and cosmetic ingredients further enhances its utility as a versatile oil phase component. google.comgoogle.com

| Formulation Parameter | Finding | Source(s) |

| Optimal Oil Concentration | In a study on piroxicam-loaded nanoemulsions, the optimal amount of this compound as the oil phase was determined to be 20% (w/w). | nih.gov, scispace.com |

| Emulsification Method | High-energy emulsification, specifically high-shear homogenization (e.g., 4,000 rpm for 5 minutes), successfully produced nano-sized particles with this compound as the oil phase. | , nih.gov |

| Key Properties for Use | Low viscosity and high chemical stability are key characteristics that make this compound suitable for nanoemulsion formulations. | |

| Compatibility | This compound is noted for its ability to blend well with the oil phase of cosmetic emulsions. | cir-safety.org |

The stability and droplet size of emulsions and nanoemulsions are critical parameters, and this compound plays a significant role in influencing both. nih.gov Formulations containing this compound have demonstrated excellent physical stability. Nanoemulsions prepared with a 20% this compound oil phase successfully passed stability assessments, including centrifugation tests and freeze-thaw cycles, showing no signs of phase separation, creaming, or coalescence. nih.govscispace.com These systems remained stable for extended periods, such as three months, at various storage temperatures (3°C, 25°C, and 45°C). nih.govscispace.com

The long carbon chain length (36 carbons) of this compound is believed to contribute to the formation of smaller particle sizes in nanoemulsions compared to some other esters. nih.govscispace.com In one comparative study, a 20% this compound formulation (OS20%) yielded a particle size of 256.70 ± 1.80 nm. nih.govscispace.com The ability of an emulsifier to lower the interfacial tension between the oil and water phases is crucial for breaking down larger droplets into smaller ones, leading to a kinetically stable emulsion. fiveable.me The inherent properties of this compound, combined with appropriate surfactants, contribute to the formation of these stable, finely dispersed colloidal systems. vulcanchem.com

| Stability & Droplet Size Metric | Research Finding | Source(s) |